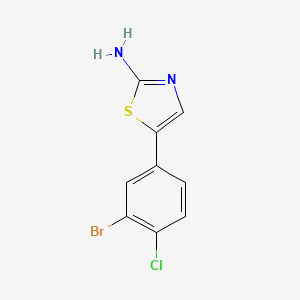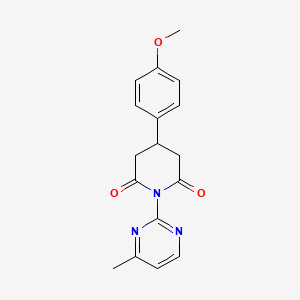![molecular formula C13H13NOS B14018879 4-[4-(Methylthio)phenoxy]benzenamine CAS No. 69360-39-0](/img/structure/B14018879.png)
4-[4-(Methylthio)phenoxy]benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Methylthio)phenoxy]benzenamine is an organic compound with a complex structure that includes both phenoxy and benzenamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylthio)phenoxy]benzenamine typically involves the reaction of p-chlorphenamidine and p-cresol in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium hydride. The reaction proceeds through an esterification process to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Methylthio)phenoxy]benzenamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the substituent introduced but often include various substituted phenoxybenzenamines.
Aplicaciones Científicas De Investigación
4-[4-(Methylthio)phenoxy]benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(Methylthio)phenoxy]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenoxybenzenamine: Similar structure but lacks the methylthio group.
4-Methylthioaniline: Similar structure but lacks the phenoxy group.
4-(Methylthio)phenol: Similar structure but lacks the amine group.
Uniqueness
4-[4-(Methylthio)phenoxy]benzenamine is unique due to the presence of both the methylthio and phenoxy groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
69360-39-0 |
|---|---|
Fórmula molecular |
C13H13NOS |
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
4-(4-methylsulfanylphenoxy)aniline |
InChI |
InChI=1S/C13H13NOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 |
Clave InChI |
XODIPUPCCUGNDD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
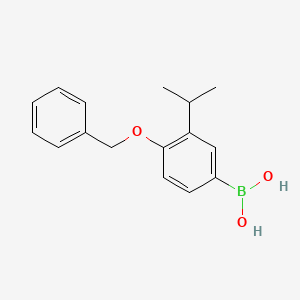
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)


![(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2-amino-4-fluoro-5-methylbenzoate](/img/structure/B14018841.png)
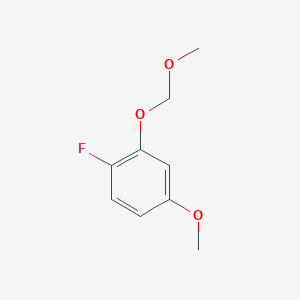
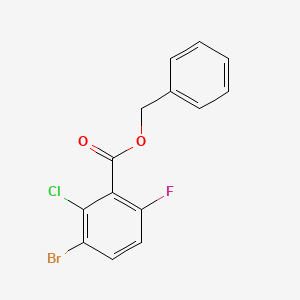
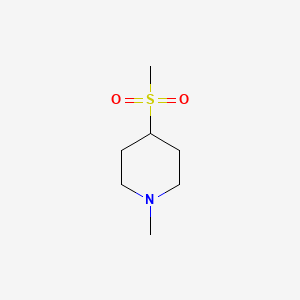
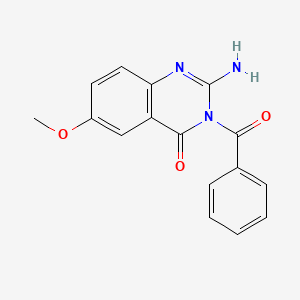
![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)
